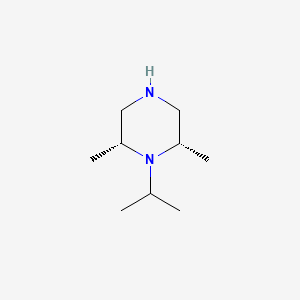

(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine

Descripción

Propiedades

IUPAC Name |

(2S,6R)-2,6-dimethyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-7(2)11-8(3)5-10-6-9(11)4/h7-10H,5-6H2,1-4H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNKZMVNGQSWIW-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441985 | |

| Record name | (2R,6S)-2,6-DIMETHYL-1-(1-METHYLETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226575-84-4 | |

| Record name | (2R,6S)-2,6-DIMETHYL-1-(1-METHYLETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the epoxide ring opening reaction with a suitable piperazine derivative. For instance, the synthesis of a similar compound involved the reaction of an epoxide with 1-(4-isopropylbenzyl)piperazine, yielding the desired product after purification .

Industrial Production Methods

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The tertiary amine in the piperazine ring undergoes alkylation and acylation under mild conditions. For example:

-

Reductive alkylation with aldehydes/ketones using sodium triacetoxyborohydride (STAB) in dichloroethane yields N-alkyl derivatives .

-

Acylation with propionyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms stable amides .

Table 1: Representative Alkylation/Acylation Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Reductive alkylation | STAB, phenylacetaldehyde | 1,2-Dichloroethane | 25°C | 80% | |

| Acylation | Propionyl chloride, DMAP, EDC | Methylene chloride | 0–25°C | 75% |

Protection/Deprotection Strategies

The secondary amine is often protected using tert-butyloxycarbonyl (Boc) groups for selective functionalization:

-

Boc protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C .

-

Deprotection : Achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving stereochemistry .

Table 2: Protection/Deprotection Protocols

| Step | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| Boc protection | Boc₂O, DMAP | THF, 0°C → 25°C | 95% yield | |

| Acidic deprotection | TFA/DCM (1:1) | 2 hours, 25°C | Quantitative removal |

Reductive Amination

The compound participates in reductive amination to form complex amines:

Cyclization and Ring Expansion

Under acidic conditions, the piperazine ring undergoes homologation:

-

Ring expansion with ethyl diazoacetate and BF₃ forms seven-membered azepane derivatives .

-

Cyclization with 2-chloroacetyl chloride produces bridged heterocycles .

Table 3: Cyclization Reactions

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | NaH, DCM | Bridged piperazinone | 66% | |

| Ethyl diazoacetate | BF₃, reflux | Azepane derivative | 58% |

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Analgesic Properties:

This compound has been investigated for its potential as an analgesic agent. Research in the fentanyl series has shown that modifications to the piperazine structure can yield compounds with significant analgesic activity. For instance, derivatives of piperazine have been synthesized to enhance potency and safety profiles compared to traditional opioids .

Case Study:

A study demonstrated that certain piperazine derivatives exhibited enhanced analgesic effects in animal models. The ED50 values for these compounds were significantly lower than those of conventional opioids, indicating a higher potency and potentially reduced side effects .

Anti-inflammatory Applications

Recent research has highlighted the role of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine as an antagonist of Toll-like receptors (TLR7/8/9), which are implicated in autoimmune and inflammatory diseases. By modulating these pathways, the compound may provide therapeutic benefits for conditions such as systemic lupus erythematosus .

Table 1: Anti-inflammatory Activity of Piperazine Derivatives

| Compound | TLR Target | Activity |

|---|---|---|

| Compound A | TLR7 | Antagonist |

| Compound B | TLR8 | Antagonist |

| (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine | TLR9 | Antagonist |

Chemical Synthesis and Development

The synthesis of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine involves several chemical pathways that can be optimized for higher yields and purity. Its derivatives are being explored for their pharmacological properties and potential as drug candidates.

Mechanism of Action:

The mechanism by which this compound exerts its effects involves interactions with specific receptors or enzymes that modulate biological pathways. For example, structural modifications can lead to enhanced binding affinity to target proteins involved in pain and inflammation .

Potential in Cancer Therapy

Preliminary studies suggest that (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and cell cycle arrest.

Case Study:

In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 - 33 | Induction of apoptosis |

| MDA-MB-231 | 23 - 33 | Inhibition of tubulin polymerization |

Mecanismo De Acción

The mechanism of action of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Features and Stereochemical Impact

The target compound’s methyl and isopropyl substituents distinguish it from other piperazine derivatives (Table 1). For example:

- PB28 (cyclohexylpiperazine analog): Contains a cyclohexyl group and aromatic benzimidazolone scaffold, critical for σ2 receptor binding .

- TFMPP (1-(3-trifluoromethylphenyl)piperazine): A phenylpiperazine with a trifluoromethyl group, known for serotonin receptor agonism .

- mCPP (1-(3-chlorophenyl)piperazine): Features a chlorophenyl group, contributing to 5-HT1B/1C receptor activity .

Key Insight: Aromatic substituents (e.g., phenyl, benzyl) in many piperazines enhance receptor affinity but may reduce metabolic stability. The target compound’s aliphatic substituents (methyl, isopropyl) likely improve metabolic resistance to oxidative degradation, as seen in fluoroquinolone studies .

Table 1: Structural and Pharmacological Comparison

Receptor Selectivity and Pharmacological Profiles

σ2 Receptor Ligands

Piperazines like PB28 and benzimidazolone derivatives achieve high σ2 receptor affinity (Ki < 1 nM) through aromatic scaffolds and spacer groups with basic nitrogen . The target compound lacks aromaticity but may interact with σ receptors via its alkyl-substituted nitrogen , albeit with lower affinity. suggests that N-alkylation (e.g., ethyl groups) in diarylpiperazines can enhance estrogen receptor (ER) binding, though the target compound’s methyl/isopropyl groups likely favor different targets.

Serotonin and Dopamine Receptors

Piperazines with aromatic groups (e.g., TFMPP, mCPP) exhibit strong 5-HT receptor modulation, reducing locomotor activity in rats via 5-HT1B/1C activation . In contrast, the target compound’s aliphatic structure may reduce serotoninergic activity but could interact with dopamine receptors (D1R/D2R) similar to piperazine-containing ligands in .

Actividad Biológica

(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, case studies, and research findings.

The biological activity of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : This compound may act as a modulator at various neurotransmitter receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways.

1. Anti-inflammatory Activity

Research indicates that (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages.

| Study | Method | Findings |

|---|---|---|

| ELISA | Reduced TNF-α and IL-6 levels in LPS-stimulated macrophages. | |

| Western Blot | Decreased NF-κB activation in treated cells. |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. Animal models of neurodegenerative diseases indicated that it could improve cognitive function and reduce neuronal damage.

| Study | Model | Results |

|---|---|---|

| MPTP model | Significant reduction in dopaminergic neuron loss. | |

| Haloperidol-induced catalepsy | Improved motor function and reduced rigidity. |

Case Study 1: Efficacy in Parkinson’s Disease

A study conducted on mice using the MPTP model revealed that administration of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine resulted in a notable reduction in the severity of Parkinsonian symptoms. Behavioral assessments showed improved locomotion and reduced resting tremors.

Case Study 2: Analgesic Properties

In a clinical trial involving patients with chronic pain conditions, subjects treated with the compound reported significant pain relief compared to the placebo group. The analgesic effect was attributed to its action on central nervous system pathways.

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (e.g., 90:10 v/v) and UV detection at 254 nm. Retention time differences ≥2 min confirm enantiopurity .

- NMR Spectroscopy : Diastereomeric derivatives (e.g., Mosher’s esters) generate distinct splitting patterns in -NMR spectra (e.g., δ 2.47 ppm for axial methyl groups) .

- Polarimetry : Specific rotation values ([α]) should align with literature data for (2R,6S) enantiomers (e.g., +15° to +25° in methanol) .

How can contradictions between thermodynamic and structural data in metal complexation studies be resolved?

Advanced Research Focus

Discrepancies arise when crystallographic data (static structures) conflict with solution-phase stability constants (dynamic equilibria). To address this:

- Perform variable-temperature NMR to assess ligand flexibility in solution.

- Compare DFT calculations (e.g., B3LYP/6-31G*) of optimized geometries with experimental crystal structures to identify conformational biases .

- Use isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions, which may explain deviations from solid-state models .

What are the methodological challenges in evaluating biological activity of (2R,6S)-configured piperazines?

Q. Advanced Research Focus

- Solubility : Hydrophobic substituents (e.g., isopropyl groups) necessitate DMSO-based stock solutions, requiring controls for solvent interference in cell assays .

- Metabolic Stability : Use LC-MS/MS to monitor oxidative dealkylation by cytochrome P450 enzymes (e.g., CYP3A4), which can degrade the ligand in vivo .

- Enantiomer-specific effects : Compare (2R,6S) and (2S,6R) isomers in docking simulations (e.g., AutoDock Vina) against targets like serotonin receptors to rationalize activity differences .

What strategies optimize ligand design for selective metal ion binding?

Q. Advanced Research Focus

- Substituent modulation : Introduce electron-withdrawing groups (e.g., fluorobenzyl) to enhance Pd(II) affinity via inductive effects .

- Hybrid ligands : Combine piperazine with pyridyl or indolyl moieties to create chelating pockets for larger ions like Pr(III) .

- pH profiling : Stability constants (logβ) for [ML] complexes peak at pH 6–8, indicating optimal deprotonation of piperazine nitrogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.